

((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	((1S,3R)-3-aminocyclopentyl)methanol
Cat. No.:	B589749

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **((1S,3R)-3-aminocyclopentyl)methanol**, a valuable chiral building block in modern pharmaceutical synthesis. While not a pharmacologically active agent with a distinct mechanism of action, its stereochemically defined structure is critical for the enantioselective synthesis of complex drug molecules. This document details its physicochemical properties, outlines a representative synthetic protocol for a closely related analog, and illustrates its role in the construction of therapeutically significant compounds. The importance of its specific stereoisomerism in drug design and development is also discussed.

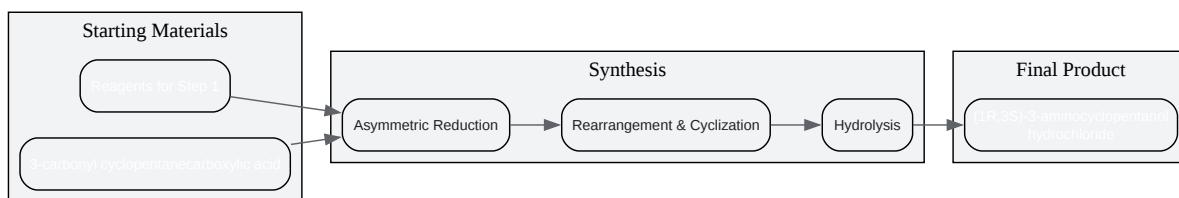
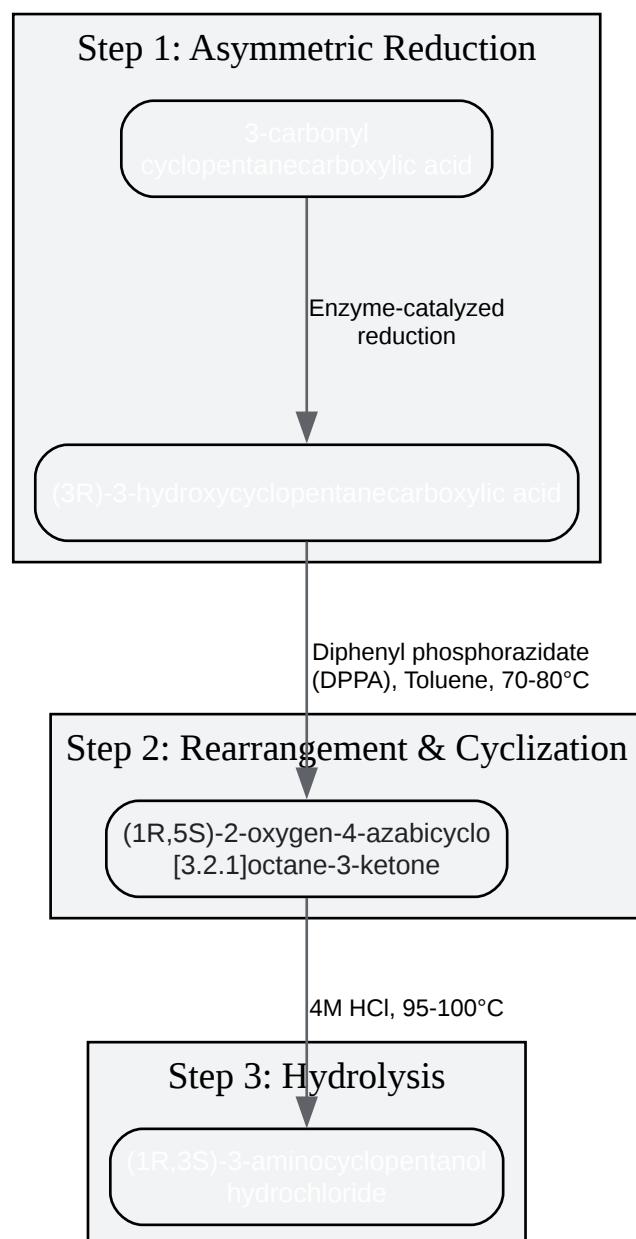
Introduction: The Significance of Chirality in Drug Development

Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The use of stereochemically pure starting materials is therefore a cornerstone of modern medicinal chemistry, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety. **((1S,3R)-3-aminocyclopentyl)methanol** represents a key chiral intermediate, providing a rigid cyclopentane scaffold with two defined stereocenters and versatile amino and hydroxymethyl functional groups for further chemical elaboration.

Physicochemical Properties

A summary of the key computed physicochemical properties for **((1S,3R)-3-aminocyclopentyl)methanol** and its hydrochloride salt is presented below. These properties are essential for its handling, formulation, and reaction optimization.

Property	((1S,3R)-3-aminocyclopentyl)methanol	((1S,3R)-3-aminocyclopentyl)methanol HCl	Reference
Molecular Formula	C ₆ H ₁₃ NO	C ₆ H ₁₄ CINO	[1] [2]
Molecular Weight	115.17 g/mol	151.63 g/mol	[1] [2]
IUPAC Name	((1S,3R)-3-aminocyclopentyl)methanol	((1S,3R)-3-aminocyclopentyl)methanol;hydrochloride	[1] [2]
CAS Number	1110772-11-6	688810-06-2	[2]
Topological Polar Surface Area	46.3 Å ²	46.2 Å ²	[1] [2]
Hydrogen Bond Donor Count	2	3	[1] [2]
Hydrogen Bond Acceptor Count	2	2	[1] [2]
Rotatable Bond Count	1	1	[1] [2]



Role in Asymmetric Synthesis

The primary utility of **((1S,3R)-3-aminocyclopentyl)methanol** lies in its application as a chiral starting material for the synthesis of more complex molecules. Its rigid cyclopentane core helps to control the spatial orientation of substituents, while the amino and hydroxyl groups provide reactive handles for a variety of chemical transformations.

While specific examples detailing the direct use of **((1S,3R)-3-aminocyclopentyl)methanol** in the synthesis of an approved drug are not readily available in the public domain, the closely

related analog, (1R,3S)-3-aminocyclopentanol, is a well-documented key intermediate in the synthesis of the anti-HIV drug, Bictegravir. The synthetic principles and the importance of the stereochemistry are directly translatable.

Below is a diagram illustrating a generalized synthetic pathway for a chiral intermediate, based on a patented method for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride.[\[3\]](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Aminocyclopentyl)methanol | C₆H₁₃NO | CID 14016457 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b589749#1s-3r-3-aminocyclopentyl-methanol-mechanism-of-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com